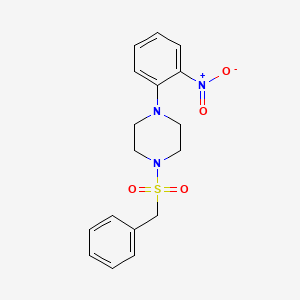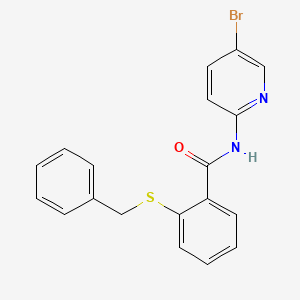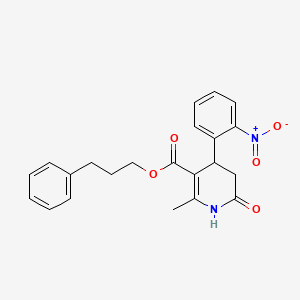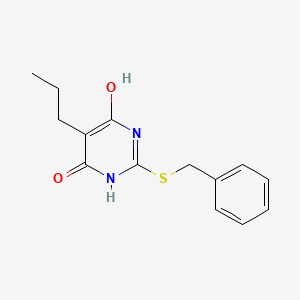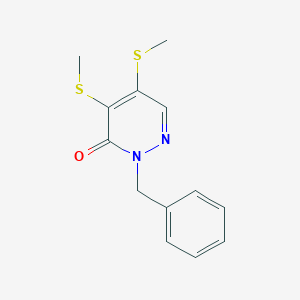
2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone, also known as BMT-3, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. BMT-3 is a member of the pyridazinone family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in tumor metastasis. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, this compound has been shown to exhibit low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone. One area of interest is the development of this compound as a potential therapeutic agent for cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in cancer therapy. Another area of interest is the development of this compound as an anti-inflammatory agent. This compound has been shown to exhibit anti-inflammatory activity in animal models, and further studies are needed to fully understand its potential in this area. Finally, this compound has potential applications in materials science, as it has been shown to exhibit anti-corrosion properties. Further studies are needed to fully understand the potential of this compound in this area.
Métodos De Síntesis
2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzyl bromide, followed by cyclization with hydrazine hydrate and subsequent oxidation to yield this compound.
Aplicaciones Científicas De Investigación
2-benzyl-4,5-bis(methylthio)-3(2H)-pyridazinone has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-benzyl-4,5-bis(methylsulfanyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-17-11-8-14-15(13(16)12(11)18-2)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHALHRIIQMVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)

![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)

![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
methyl]thiourea](/img/structure/B5918117.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
